molecular formula B12Ga B077431 Gallium dodecaboride CAS No. 12230-30-7

Gallium dodecaboride

Número de catálogo: B077431
Número CAS: 12230-30-7
Peso molecular: 199.5 g/mol
Clave InChI: MTZKVAKJTSEOMV-UHFFFAOYSA-N
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Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gallium boride can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of gallium with boron at high temperatures. The reaction typically takes place in an inert atmosphere to prevent oxidation. The general reaction can be represented as: [ \text{Ga} + 12\text{B} \rightarrow \text{GaB}_{12} ]

Industrial Production Methods: In industrial settings, gallium boride is often produced using high-temperature furnaces where gallium and boron powders are mixed and heated to temperatures exceeding 1000°C. The process requires precise control of temperature and atmosphere to ensure the formation of pure gallium boride without contamination from other elements .

Análisis De Reacciones Químicas

Types of Reactions: Gallium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Gallium boride can be oxidized in the presence of oxygen at elevated temperatures, forming gallium oxide and boron oxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide to convert gallium boride back to its elemental forms.

    Substitution: Substitution reactions can occur when gallium boride reacts with halogens, leading to the formation of gallium halides and boron halides.

Major Products Formed:

Aplicaciones Científicas De Investigación

Gallium boride has a wide range of applications in scientific research due to its unique properties:

Mecanismo De Acción

The mechanism by which gallium boride exerts its effects is primarily related to its ability to modulate electronic structures and surface adsorption properties. In biological systems, gallium can substitute for iron in bacterial enzymes, disrupting their function and inhibiting bacterial growth. This mechanism involves the inhibition of iron-containing enzymes such as ribonucleotide reductase and catalase, leading to increased oxidative stress in bacteria .

Comparación Con Compuestos Similares

Gallium boride is unique among intermetallic borides due to its specific composition and structure. Similar compounds include:

Gallium boride stands out due to its combination of electronic properties and potential biological applications, making it a versatile compound for various scientific and industrial uses.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for gallium dodecaboride, and how can experimental parameters be systematically varied to assess phase purity?

  • Methodological Answer : High-temperature solid-state synthesis (e.g., using Ga and B precursors in controlled stoichiometric ratios) or chemical vapor deposition (CVD) are common approaches. To ensure phase purity, systematically vary parameters such as reaction temperature (800–1200°C), pressure (argon/vacuum environments), and annealing duration. Characterize products using X-ray diffraction (XRD) to confirm crystallinity and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry. Include control experiments with known impurities (e.g., Ga2O3) to calibrate detection limits .

Q. How can the crystal structure of this compound be accurately characterized using XRD and neutron diffraction?

  • Methodological Answer : Perform multi-temperature XRD experiments (e.g., 10–300 K) to refine anisotropic displacement parameters (ADPs) and detect subtle structural distortions. Complement with neutron diffraction to resolve light elements like boron. Use Rietveld refinement with high-symmetry space groups (e.g., Fm-3m) as a starting model, and validate via difference Fourier maps to identify deviations. Report unit-cell parameters and thermal expansion coefficients across temperature ranges to support reproducibility .

Q. What spectroscopic techniques are most effective for probing the electronic properties of GaB12?

  • Methodological Answer : Combine X-ray photoelectron spectroscopy (XPS) to analyze surface oxidation states (e.g., Ga<sup>3+</sup> vs. B<sup>−</sup>) and Raman spectroscopy to identify vibrational modes of B12 icosahedra. For bulk electronic properties, use Hall effect measurements to determine carrier concentration and mobility. Cross-validate with density functional theory (DFT) calculations to correlate experimental spectra with theoretical band structures .

Q. How should researchers design experiments to evaluate the thermal stability of GaB12 under oxidative conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) in air or oxygen-rich environments (20–1000°C) to monitor mass loss/gain. Pair with in situ XRD to identify phase transitions (e.g., GaB12 → Ga2O3 + B2O3). Use scanning electron microscopy (SEM) to track morphological changes and EDS to confirm elemental redistribution. Report heating rates and gas flow rates to enable replication .

Q. What protocols ensure reproducibility in synthesizing GaB12 thin films for device integration?

  • Methodological Answer : Standardize substrate preparation (e.g., Si or sapphire with pre-cleaning via ultrasonic baths) and deposition parameters (e.g., sputtering power, gas ratios for CVD). Use atomic force microscopy (AFM) to quantify surface roughness (<5 nm RMS). Document post-deposition annealing conditions (temperature ramp rates, duration) and validate film uniformity via cross-sectional SEM .

Q. How can impurities in GaB12 samples be quantified and mitigated during synthesis?

  • Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metallic impurities (e.g., Fe, Al). Optimize precursor purification (e.g., zone refining for boron) and use inert crucibles (e.g., tungsten) to minimize contamination. Include blank experiments to identify contamination sources and report detection limits for all impurities .

Advanced Research Questions

Q. How can contradictions in reported electrical properties of GaB12 composites (e.g., GaB12-Al) be resolved?

  • Methodological Answer : Systematically vary composite ratios (e.g., 10–50 wt% Al) and processing methods (e.g., hot pressing vs. sintering). Characterize interfacial phases using transmission electron microscopy (TEM) and electron energy loss spectroscopy (EELS). Correlate electrical resistivity measurements (four-point probe) with microstructural defects (e.g., porosity, grain boundaries) quantified via image analysis. Reconcile discrepancies by comparing synthesis conditions across studies (e.g., oxygen content, annealing history) .

Q. What strategies validate computational models of GaB12’s thermoelectric performance against experimental data?

  • Methodological Answer : Use DFT to calculate Seebeck coefficients and lattice thermal conductivity, then validate via experimental measurements (e.g., Harman method for ZT values). Account for dopant effects (e.g., Si or C substitution in B sites) by comparing computational defect formation energies with experimental carrier concentrations. Publish raw computational inputs (e.g., pseudopotentials, k-point grids) and experimental datasets for peer validation .

Q. How to investigate the role of boron isotope composition on GaB12’s neutron-shielding properties?

  • Methodological Answer : Synthesize GaB12 with enriched <sup>10</sup>B and <sup>11</sup>B isotopes. Measure neutron attenuation cross-sections using time-of-flight (TOF) spectroscopy at neutron facilities (e.g., ISIS or ORNL). Compare with Monte Carlo simulations (e.g., MCNP) incorporating isotopic abundances. Report uncertainties in isotope purity and neutron flux calibration .

Q. What methodologies address discrepancies in GaB12’s reported mechanical properties (e.g., hardness vs. fracture toughness)?

  • Methodological Answer : Perform nanoindentation with Berkovich tips to measure hardness (H) and elastic modulus (E). Complement with single-edge notched beam (SENB) tests for fracture toughness (KIC). Use electron backscatter diffraction (EBSD) to correlate mechanical anisotropy with crystallographic orientation. Publish load-displacement curves and microstructure images to enable meta-analyses .

Propiedades

Número CAS

12230-30-7

Fórmula molecular

B12Ga

Peso molecular

199.5 g/mol

InChI

InChI=1S/12B.Ga

Clave InChI

MTZKVAKJTSEOMV-UHFFFAOYSA-N

SMILES

[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Ga]

SMILES canónico

[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Ga]

Key on ui other cas no.

12230-30-7

Sinónimos

gallium dodecaboride

Origen del producto

United States

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